3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine
Overview
Description
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine is a chemical compound with the molecular formula C13H18BrNO It is characterized by the presence of a bromine atom, a tert-butyl group, and an azetidine ring attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine typically involves the following steps:
Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Phenoxy Formation: The brominated product is then reacted with azetidine in the presence of a base, such as potassium carbonate, to form the phenoxy linkage. This step may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions, while the azetidine ring provides structural rigidity. These features enable the compound to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: This compound shares the bromine and tert-butyl groups but lacks the azetidine ring.
tert-Butyl bromoacetate: Similar in having a bromine atom and tert-butyl group but differs in its ester functionality.
4-Bromo-2-(tert-butyl)phenol: Similar in structure but lacks the azetidine ring.
Uniqueness
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-bromo-2-tert-butylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-13(2,3)11-6-9(14)4-5-12(11)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPZUXHUQQZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234761 | |
Record name | 3-[4-Bromo-2-(1,1-dimethylethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146960-47-5 | |
Record name | 3-[4-Bromo-2-(1,1-dimethylethyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146960-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-Bromo-2-(1,1-dimethylethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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